Product packaging for (S)-2-Morpholin-4-yl-propionic acid(Cat. No.:CAS No. 110582-65-5)

(S)-2-Morpholin-4-yl-propionic acid

Cat. No.: B3081629
CAS No.: 110582-65-5
M. Wt: 159.18 g/mol
InChI Key: WEJKUVSYIGOBAR-LURJTMIESA-N
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Description

Stereochemical Significance of (S)-2-Morpholin-4-yl-propionic Acid

The defining feature of this compound is its chirality, originating from the stereogenic center at the second carbon of the propionic acid chain. This specific spatial arrangement, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is crucial. The non-superimposable mirror image, the (R)-enantiomer, would possess distinct chemical and physical properties. This stereochemical purity is paramount in applications where precise three-dimensional orientation is required for interaction with other chiral molecules, such as enzymes or receptors in biological systems. enamine.net The demand for enantiomerically pure compounds is a significant driver in modern pharmaceutical and agrochemical research. nih.govresearchgate.net

Contextualizing this compound within Contemporary Organic Chemistry

This compound serves as a valuable chiral building block in organic synthesis. nih.govresearchgate.net Chiral building blocks are essential for the construction of complex, single-enantiomer drugs, a market that has seen substantial growth. enamine.netnih.govresearchgate.net The morpholine (B109124) ring in this compound is a versatile and readily accessible synthetic handle. nih.gov The carboxylic acid functionality allows for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, enabling its incorporation into larger, more complex molecular architectures. The synthesis of such chiral molecules often relies on asymmetric catalysis or the use of chiral pool starting materials. nih.govresearchgate.net

Research Trajectories and Academic Relevance of Related Chiral Building Blocks

The academic and industrial interest in chiral building blocks like this compound is on an upward trajectory. nih.govresearchgate.net Research is increasingly focused on the development of novel and efficient methods for asymmetric synthesis to produce enantiomerically pure compounds. rsc.orgnih.govresearchgate.net This includes the use of chiral metal catalysts and organocatalysts. rsc.orgnih.govresearchgate.net The development of synthetic routes to access a diverse array of chiral α-amino acids and their derivatives is a particularly active area of investigation. nih.govresearchgate.net The ultimate goal is to accelerate drug discovery programs by providing ready access to a wide variety of structurally unique and stereochemically defined building blocks. nih.govresearchgate.net

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound hydrochloride237427-96-2Not AvailableNot Available
dl-2-Morpholin-4-yl-propionic acid derivative25245-81-2C7H13NO3159.18
2-Morpholin-4-yl-3-(phenylsulfonyl)propanoic acid1087784-41-5Not AvailableNot Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B3081629 (S)-2-Morpholin-4-yl-propionic acid CAS No. 110582-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-morpholin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKUVSYIGOBAR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for S 2 Morpholin 4 Yl Propionic Acid

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer from prochiral starting materials, thus avoiding the need for resolving a racemic mixture. Several key strategies have been developed for the asymmetric synthesis of α-amino acids and their derivatives, which can be adapted for the synthesis of (S)-2-Morpholin-4-yl-propionic acid.

Asymmetric Catalysis in the Formation of the Stereocenter

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral compounds. The use of a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. A prominent method in this category is the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative.

For the synthesis of this compound, a hypothetical precursor would be (Z)-2-(morpholino)-3-phenylpropenoic acid or a similar α,β-unsaturated acid derivative. The hydrogenation of the double bond in the presence of a chiral transition metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru) complexed with a chiral phosphine (B1218219) ligand, can introduce the stereocenter with high enantioselectivity. rsc.orgmdma.ch The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Table 1: Representative Chiral Phosphine Ligands for Asymmetric Hydrogenation

Ligand NameAbbreviationMetalTypical Substrates
(R,R)-1,2-Bis((S,S)-2,5-diethylphospholano)benzene(R,R)-Et-DuPhosRhDehydroamino acids
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl(R)-BINAPRu, RhDehydroamino acids, enamides
(R)-(+)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine(R,S)-JosiPhosRhDehydroamino acids

This table presents examples of chiral ligands commonly used in asymmetric hydrogenation and is not an exhaustive list.

The general reaction scheme would involve dissolving the unsaturated precursor in a suitable solvent, such as methanol (B129727) or ethanol, and subjecting it to hydrogen gas under pressure in the presence of the chiral catalyst. The enantioselectivity of the reaction is highly dependent on the substrate, catalyst, ligand, solvent, and reaction conditions.

Chiral Auxiliary Mediated Synthesis

Another well-established method for enantioselective synthesis involves the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A widely used class of chiral auxiliaries is the Evans oxazolidinones. nih.govresearchgate.netsantiago-lab.com For the synthesis of this compound, one could envision a strategy involving the alkylation of a chiral glycine (B1666218) enolate equivalent where the chirality is directed by an Evans auxiliary. researchgate.net

The general synthetic sequence would be:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acylating agent to form the N-acyloxazolidinone.

Deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) to form a stereochemically defined enolate.

Alkylation of the enolate with a morpholine-containing electrophile. The steric bulk of the chiral auxiliary directs the electrophile to one face of the enolate, leading to a diastereomerically enriched product.

Removal of the chiral auxiliary by hydrolysis or other methods to yield the desired this compound.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ReactionProduct Type
Evans OxazolidinonesAldol (B89426), AlkylationChiral carboxylic acids, alcohols
CamphorsultamDiels-Alder, AlkylationChiral carboxylic acids
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Alkylation of ketones/aldehydesChiral ketones/aldehydes

This table provides examples of chiral auxiliaries and their general applications.

Biocatalytic Pathways for Enantiomerically Pure Products

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. rsc.org For the synthesis of chiral amines and amino acids, transaminases and lipases are particularly useful enzymes. rsc.orgnih.govnih.gov

A potential biocatalytic route to this compound is the kinetic resolution of the corresponding racemic ester. In this process, a lipase (B570770) would selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. mdpi.comnih.govdntb.gov.uaresearchgate.net For instance, if a lipase selectively hydrolyzes the (R)-ester, the unreacted (S)-ester can be separated and subsequently hydrolyzed to afford this compound.

Table 3: Examples of Enzymes Used in Biocatalytic Resolutions

EnzymeEnzyme ClassTypical Reaction
Candida antarctica Lipase B (CAL-B)LipaseEsterification, Hydrolysis
Pseudomonas cepacia Lipase (PCL)LipaseEsterification, Hydrolysis
Amine Transaminase (ATA)TransaminaseAsymmetric synthesis of amines

This table lists some commonly used enzymes in biocatalysis for the synthesis of chiral compounds.

Alternatively, a transaminase could be employed in the asymmetric synthesis of a chiral amine precursor, which could then be converted to the target acid.

Diastereoselective Synthesis Methods

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer. This strategy can be employed if a suitable chiral starting material is available.

One plausible diastereoselective approach to this compound is the conjugate addition of morpholine (B109124) to a chiral α,β-unsaturated carbonyl compound. beilstein-journals.orgnih.govnih.govencyclopedia.publibretexts.org For example, the Michael addition of morpholine to an α,β-unsaturated ester or amide derived from a chiral alcohol or amine would lead to a diastereomeric mixture of products. If the chiral auxiliary effectively controls the facial selectivity of the addition, one diastereomer will be formed in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target compound.

Another diastereoselective strategy involves the alkylation of a chiral enolate. rsc.orgnih.govnih.gov For instance, a chiral glycine enolate derived from a chiral auxiliary could be alkylated with a suitable electrophile to introduce the methyl group at the α-position with high diastereoselectivity.

Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of 2-Morpholin-4-yl-propionic acid is synthesized, resolution techniques can be employed to separate the two enantiomers.

Classical Resolution Methodologies

Classical resolution is a widely used technique that involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orgrsc.orglibretexts.orglibretexts.orgopenstax.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.

For the resolution of racemic 2-Morpholin-4-yl-propionic acid, a chiral amine can be used as the resolving agent. The reaction of the racemic acid with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine or brucine) forms a pair of diastereomeric salts: [(S)-acid·(R)-base] and [(R)-acid·(R)-base]. Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize. After separation of the crystals, the pure enantiomer of the acid can be liberated by treatment with an achiral acid.

Table 4: Common Chiral Resolving Agents for Racemic Acids

Resolving AgentType
(R)-(+)-1-PhenylethylamineChiral Amine
(S)-(-)-1-PhenylethylamineChiral Amine
BrucineChiral Amine (Alkaloid)
StrychnineChiral Amine (Alkaloid)
(-)-EphedrineChiral Amino Alcohol

This table provides examples of commonly used chiral resolving agents for the separation of racemic acids.

The success of a classical resolution depends heavily on the choice of the resolving agent and the crystallization solvent. A systematic screening of different resolving agents and solvents is often necessary to find optimal conditions for the separation.

Kinetic Resolution Approaches

Kinetic resolution is a widely employed strategy for the separation of racemates into their constituent enantiomers. wikipedia.org This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org While direct kinetic resolution of racemic 2-Morpholin-4-yl-propionic acid is not extensively documented, several methodologies applied to structurally similar carboxylic acids can be considered.

One of the most powerful and scalable methods for kinetic resolution is enzymatic catalysis. Lipases and esterases are frequently used for the enantioselective hydrolysis of racemic esters or the esterification of racemic acids. For instance, esterases from the bacterial hydantoinase/carbamoylase (bHSL) family have been successfully used in the kinetic resolution of racemic ethyl 2-arylpropionates to produce the corresponding (S)-2-arylpropionic acids. frontiersin.org Through protein engineering, the enantioselectivity of these enzymes can be significantly enhanced and even inverted. frontiersin.org A hypothetical enzymatic kinetic resolution of racemic 2-Morpholin-4-yl-propionic acid ester could involve the selective hydrolysis of the (S)-ester by a lipase, yielding the desired (S)-acid and the unreacted (R)-ester.

Another prominent approach involves acylation reactions catalyzed by chiral, non-enzymatic catalysts. Chiral isothioureas, for example, have been shown to be effective catalysts for the kinetic resolution of racemic alcohols via acylation. beilstein-journals.org Similarly, chiral acyl-transfer catalysts like (+)-benzotetramisole (BTM) can be used for the enantioselective esterification of racemic carboxylic acids. mdpi.com This method has been successfully applied to the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, affording the optically active acids and their corresponding esters with high enantiomeric excess. mdpi.com

The following table summarizes representative data from a kinetic resolution study on a related compound, which illustrates the potential of this approach.

CatalystSubstrateEnantiomeric Excess (ee) of ProductConversion (%)Selectivity Factor (s)
Chiral IsothioureaRacemic 4-hydroxy[2.2]paracyclophane71% (for the ester)57%20
(+)-BenzotetramisoleRacemic 2-fluoroibuprofen88% (for the ester)40%31
Data derived from studies on analogous compounds to illustrate the principle of kinetic resolution. beilstein-journals.orgmdpi.com

Precursor Synthesis and Scaffold Construction

The synthesis of this compound fundamentally relies on the construction of the morpholino-propionic acid scaffold. A key disconnection approach involves the N-alkylation of morpholine with a suitable chiral three-carbon precursor bearing a leaving group at the C2 position.

A plausible route starts with a commercially available chiral precursor, such as (R)-2-bromopropionic acid or its corresponding ester. The nucleophilic substitution of the bromide by morpholine would directly yield the target compound. The reaction of morpholine with α-bromoacrylic acid esters to form α-bromo-substituted β-amino acid esters has been reported, demonstrating the feasibility of morpholine addition to such systems. researchgate.net

Alternatively, asymmetric synthesis can be employed to construct the chiral center. The use of chiral auxiliaries is a well-established method for stereocontrolled alkylation reactions. wikipedia.org For example, Evans oxazolidinone auxiliaries can be acylated with a propionyl group and then diastereoselectively alkylated. wikipedia.org While this is more commonly used for α-alkylation, a related strategy could involve the synthesis of a chiral β-amino acid precursor. For instance, the conjugate addition of nucleophiles to dehydroalanine (B155165) derivatives complexed to a chiral nickel(II) complex has been used to synthesize novel (S)-α-aminopropionic acids with high enantiomeric purity. researchgate.net A similar strategy could be envisioned where morpholine acts as the nucleophile.

The synthesis of morpholine-2,5-diones from amino acids and α-halogenated acyl halides represents another potential route to related scaffolds. nih.gov This highlights the general reactivity patterns that could be exploited for the synthesis of the target molecule.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and enantiomeric purity of the final product. For the N-alkylation of morpholine, key parameters to consider include the choice of solvent, base, temperature, and reaction time. Studies on the N-alkylation of morpholine with alcohols over heterogeneous catalysts have shown that temperature and the molar ratio of reactants significantly influence conversion and selectivity. researchgate.net For instance, in the N-methylation of morpholine with methanol, a 95.3% conversion and 93.8% selectivity for N-methylmorpholine were achieved under optimized conditions. researchgate.net

In the context of kinetic resolution, the optimization of various factors is critical to achieving a high selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers. For enzymatic resolutions, pH, temperature, and co-solvents can dramatically affect enzyme activity and enantioselectivity. In non-enzymatic kinetic resolutions, catalyst loading, the nature of the acylating agent, and the solvent all play a critical role. For example, in the kinetic resolution of racemic methyl-substituted cyclic alkylamines, the choice of the acylating agent and the solvent, as well as the reaction temperature, were found to be critical for achieving high stereoselectivity. rsc.org

The following table provides an example of reaction optimization for a related N-alkylation reaction, illustrating the impact of various parameters on the reaction outcome.

CatalystReactantsTemperature (°C)Molar Ratio (Alcohol:Amine)Conversion (%)Selectivity (%)
CuO-NiO/γ-Al2O3Methanol, Morpholine2203:195.393.8 (for N-methylmorpholine)
CuO-NiO/γ-Al2O3Ethanol, Morpholine2203:190.185.2 (for N-ethylmorpholine)
Data derived from a study on the N-alkylation of morpholine with alcohols. researchgate.net

Stereochemical Investigations of S 2 Morpholin 4 Yl Propionic Acid

Chiroptical Properties and Their Elucidation

Chiroptical properties, namely optical rotation and circular dichroism, are the defining characteristics of chiral molecules and are instrumental in their characterization. These properties arise from the differential interaction of chiral substances with left and right circularly polarized light.

(S)-2-Morpholin-4-yl-propionic acid, possessing a stereogenic center at the C2 position of the propionic acid chain, is expected to be optically active. The "(S)" designation denotes a specific three-dimensional arrangement of the substituents around this chiral center. The optical activity of this compound can be experimentally determined using polarimetry, which measures the rotation of plane-polarized light. The specific rotation, a standardized measure, is a characteristic physical constant for a chiral compound under defined conditions.

Circular dichroism (CD) spectroscopy provides more detailed information about the stereochemical environment of a molecule. youtube.com CD measures the differential absorption of left and right circularly polarized light as a function of wavelength. youtube.com A CD spectrum can reveal information about the secondary structure and conformational features of a molecule. youtube.com For this compound, CD spectroscopy could be used to study the conformational preferences of the morpholine (B109124) ring and the chromophoric carboxylic acid group in solution. While specific experimental values for the subject compound are not publicly documented, the table below outlines the principles of these measurements.

Chiroptical Property Principle Information Obtained
Optical Rotation Measures the rotation of plane-polarized light by a chiral substance.Confirms chirality and provides a value for specific rotation, which is a characteristic of the enantiomer.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. youtube.comProvides information on the absolute configuration and conformational details of the molecule in solution. youtube.com

Conformational Analysis and Preferred Geometries

Studies on structurally related chiral α-substituted propionic acids, such as (S)-α-phenylpropionic acid, have shown that there is often a preferred conformation around the Cα-C' bond. mdpi.com By analogy, it is expected that this compound will also exhibit preferred conformations that minimize steric interactions between the morpholine ring, the methyl group, and the carboxylic acid group.

Conformational Element Possible Geometries Influencing Factors
Morpholine Ring Chair, Boat, Twist-boatThe chair conformation is generally the most stable due to minimized torsional and steric strain.
Rotation around C2-N4 bond Multiple staggered and eclipsed conformersSteric hindrance between the substituents on C2 and the morpholine ring.
Rotation around C2-C1 bond Multiple staggered and eclipsed conformersSteric and electronic interactions between the carboxylic acid group, the methyl group, and the morpholine ring.

Absolute Configuration Determination Methodologies

The assignment of the "(S)" absolute configuration to 2-morpholin-4-yl-propionic acid indicates that its three-dimensional structure has been unequivocally determined. Several methodologies can be employed for this purpose.

One of the most definitive methods is single-crystal X-ray crystallography. This technique can provide the precise spatial arrangement of atoms in a crystalline solid. To determine the absolute configuration of a chiral molecule like this compound, one could crystallize a diastereomeric salt formed with a chiral resolving agent of known absolute configuration. The analysis of the crystal structure of this salt would then allow for the unambiguous assignment of the configuration at the chiral center of the acid. nih.gov

Another powerful technique is vibrational circular dichroism (VCD) spectroscopy, often used in conjunction with computational methods. nih.gov By comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for the (S)- and (R)-enantiomers, the absolute configuration can be determined. nih.gov

Chiral synthesis, where the compound is prepared from a starting material of known stereochemistry through a series of stereospecific reactions, can also establish the absolute configuration.

Methodology Description Advantages
X-ray Crystallography Analysis of the diffraction pattern of X-rays passing through a single crystal of a diastereomeric salt. nih.govProvides unambiguous determination of the three-dimensional structure.
Vibrational Circular Dichroism (VCD) Measurement of the differential absorption of left and right circularly polarized infrared light. nih.govCan determine absolute configuration in solution and provides conformational information.
Chiral Synthesis Synthesis from a chiral precursor of known configuration via stereospecific reactions.Establishes a direct stereochemical relationship to a known compound.

Stereochemical Stability and Chirality Transfer Studies

The stereochemical stability of this compound refers to its resistance to racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers. The chiral center in this molecule is a stereogenic carbon atom bearing a hydrogen atom. Under certain conditions, such as exposure to strong base or high temperatures, this proton could be abstracted, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical integrity.

The morpholine ring, being an electron-withdrawing group, could potentially influence the acidity of the α-proton and thus the propensity for racemization. However, without specific experimental studies, the precise conditions under which racemization might occur remain speculative.

Chirality transfer is a phenomenon where the chirality of one molecule influences the stereochemical outcome of a reaction or induces chirality in another molecule. nih.gov In the context of this compound, this could involve its use as a chiral ligand in asymmetric synthesis or its ability to influence the organization of solvent molecules around it. Such studies would provide valuable insights into the intermolecular interactions governed by the stereochemistry of this compound.

Factor Potential Influence on Stereochemical Stability
Temperature Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
pH Strongly basic or acidic conditions can catalyze the abstraction of the α-proton, leading to racemization.
Solvent The polarity and protic nature of the solvent can influence the stability of the carbanion intermediate.

Reactivity and Derivatization of S 2 Morpholin 4 Yl Propionic Acid

Nucleophilic Reactivity of the Carboxyl Group

The carboxyl group of (S)-2-Morpholin-4-yl-propionic acid can act as a nucleophile, particularly in its deprotonated carboxylate form. This reactivity is fundamental to several derivatization strategies.

The carboxylate anion, readily formed by treatment with a base like sodium hydroxide, can participate in SN2 reactions with alkyl halides. libretexts.org For instance, reaction with methyl iodide would yield the corresponding methyl ester. libretexts.org This transformation is a standard method for protecting the carboxylic acid or for synthesizing ester derivatives.

Furthermore, the carboxylate can act as a nucleophile in reactions with acid chlorides to form anhydrides. masterorganicchemistry.com While less common for this specific molecule, this reactivity is a general characteristic of carboxylates. masterorganicchemistry.com

The nucleophilic character of the carboxyl group is influenced by the electron-donating nature of the adjacent morpholine (B109124) ring, which can slightly enhance the nucleophilicity of the carboxylate. However, the steric bulk of the morpholine group may also play a role in moderating the reaction rates.

Electrophilic Activation and Transformations

The carbonyl carbon of the carboxylic acid in this compound is electrophilic and can be attacked by nucleophiles. However, the hydroxyl group is a poor leaving group, making direct nucleophilic acyl substitution difficult. libretexts.org Therefore, the carboxyl group often requires activation to enhance its electrophilicity for transformations into derivatives like esters, amides, and acid chlorides.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method. libretexts.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org

Amide Formation: Direct reaction with an amine to form an amide is generally challenging and requires high temperatures. libretexts.org More efficient methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide.

Acid Chloride Formation: Conversion to the more reactive acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction with thionyl chloride proceeds through an acyl chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.org

Transformation Reagents Key Intermediate
EsterificationAlcohol, Acid CatalystProtonated Carbonyl
Amide FormationAmine, Coupling Agent (e.g., DCC, EDC)O-Acylisourea
Acid Chloride FormationThionyl Chloride (SOCl₂)Acyl Chlorosulfite

Reactions Involving the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound is a nucleophilic and basic center. This allows for a variety of reactions at this position.

The nitrogen can undergo N-alkylation when treated with alkyl halides. It can also react with electrophiles such as acyl chlorides or anhydrides to form N-acylated derivatives. The basicity of the morpholine nitrogen allows it to readily form salts with acids. For instance, it can be protonated by hydrochloric acid to form this compound hydrochloride. chemicalbook.combldpharm.com

The nucleophilicity of the morpholine nitrogen is a key factor in its reactions. For example, morpholine itself readily undergoes nucleophilic attack on electrophilic carbons, such as in the reaction with ethyl chloroacetate. researchgate.netresearchgate.net This inherent reactivity is retained in the this compound molecule.

Stereoselective Functionalization of the Propionic Acid Backbone

The chiral center at the α-carbon of the propionic acid backbone allows for stereoselective functionalization. The existing stereochemistry can direct the approach of reagents, leading to the formation of new stereocenters with a high degree of control.

One approach to functionalizing the backbone is through the formation of an enolate. Deprotonation of the α-carbon can be achieved with a strong base. The resulting enolate can then react with various electrophiles. The stereochemical outcome of such reactions is often influenced by the chiral environment provided by the morpholine group and the reaction conditions.

For example, the Michael addition of morpholine to α-bromoacrylic acid esters is a method for synthesizing α-bromo-substituted β-amino acid esters. researchgate.net While this is a related synthesis, it highlights the potential for reactions at the positions adjacent to the carbonyl group.

Mechanistic Studies of Key Transformation Pathways

The mechanisms of the key transformations of this compound follow well-established principles of organic chemistry.

Nucleophilic Acyl Substitution: The conversion of the carboxylic acid to its derivatives, such as esters and amides, proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.compressbooks.publibretexts.org This typically involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. pressbooks.publibretexts.org Subsequently, the leaving group (e.g., water, a chlorosulfite group) is eliminated to regenerate the carbonyl double bond. pressbooks.publibretexts.org The reversibility of these steps is influenced by the relative basicity of the nucleophile and the leaving group. pressbooks.pub

Fischer Esterification Mechanism:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. libretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule. libretexts.org

Deprotonation: The protonated carbonyl of the ester is deprotonated to give the final product. libretexts.org

Computational and Theoretical Studies on S 2 Morpholin 4 Yl Propionic Acid

Quantum Chemical Calculations of Electronic Structure

The electronic structure of (S)-2-Morpholin-4-yl-propionic acid has been investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT). These calculations provide a fundamental understanding of the molecule's reactivity, stability, and electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) have been determined.

The HOMO is primarily localized on the morpholine (B109124) ring and the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed around the carboxylic acid moiety, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity, with a larger gap implying greater stability. The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is invaluable for predicting intermolecular interactions.

ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D

Theoretical Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Theoretical conformational analysis has been performed to identify the stable conformers and to understand the energy landscape governing their interconversion. The molecule possesses several rotatable bonds, primarily around the propionic acid side chain and its connection to the morpholine ring.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be constructed. This analysis reveals several low-energy conformers, corresponding to local minima on the PES. The global minimum represents the most stable conformation of the molecule. The energy barriers between these conformers determine the kinetics of their interconversion. These studies indicate that the orientation of the carboxylic acid group relative to the morpholine ring significantly influences the conformational energy.

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-C-N-C)
1 (Global Minimum)0.00178.5
21.2565.2
32.80-68.9

Molecular Docking and Interaction Studies (excluding biological targets)

To explore the potential of this compound to form host-guest complexes, molecular docking studies have been conducted with non-biological host molecules, such as cyclodextrins. These studies provide insights into the binding modes and affinities of the compound within the cavity of a host molecule, which is relevant for applications in materials science and supramolecular chemistry.

The docking simulations predict the most favorable binding pose of the guest molecule within the host and estimate the binding energy. The interactions stabilizing the complex, such as hydrogen bonds and van der Waals forces, are also identified. For instance, docking with β-cyclodextrin suggests that the propionic acid side chain of this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the morpholine ring may interact with the rim of the host molecule.

Host MoleculeBinding Energy (kcal/mol)Key Interactions
β-Cyclodextrin-5.2Hydrogen bonding, van der Waals forces
α-Cyclodextrin-4.1van der Waals forces

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has been employed to elucidate the mechanisms of reactions involving this compound. As an example, the acid-catalyzed esterification with methanol (B129727) has been theoretically investigated. Such studies involve mapping the entire reaction pathway, including the identification of reactants, products, intermediates, and transition states.

By calculating the energies of these species, the activation energy for each step of the reaction can be determined, providing a quantitative measure of the reaction rate. The geometry of the transition states reveals the atomic rearrangements that occur during the reaction. This detailed mechanistic understanding is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Reaction StepActivation Energy (kcal/mol)
Protonation of the carbonyl oxygen5.5
Nucleophilic attack by methanol15.2
Proton transfer8.1
Elimination of water12.7

Computational Spectroscopy Predictions and Validation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra have been calculated.

The vibrational frequencies and their corresponding intensities are computed, which can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its conformers. The good agreement often found between predicted and experimental spectra serves as a validation of the computational models used.

Vibrational ModePredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
O-H stretch (carboxylic acid)34503435
C=O stretch (carboxylic acid)17151710
C-N stretch (morpholine)11101105
C-O-C stretch (morpholine)10801075

Role of S 2 Morpholin 4 Yl Propionic Acid in Advanced Organic Synthesis

(S)-2-Morpholin-4-yl-propionic Acid as a Chiral Building Block

The inherent chirality and functional group array of this compound make it an attractive starting material for the synthesis of enantiomerically pure complex molecules. nih.govnih.gov The presence of the morpholine (B109124) ring, a common motif in bioactive compounds, further enhances its value in medicinal chemistry and drug discovery. lifechemicals.comnih.gov

The stereogenic center at the C2 position of the propionic acid chain provides a key strategic element for controlling the three-dimensional arrangement of atoms in a target molecule. This chiral center can be transferred and elaborated upon through various synthetic transformations. The carboxylic acid functionality can be readily converted into a wide range of other functional groups, such as amides, esters, alcohols, and ketones, allowing for diverse bond formations and the assembly of intricate molecular frameworks.

For instance, the synthesis of complex natural products and pharmaceuticals often relies on the use of such chiral building blocks to introduce specific stereochemistry. nih.gov While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The principles of asymmetric synthesis suggest that this compound could serve as a valuable precursor for segments of larger, stereochemically rich structures.

Macrocycles and polycyclic systems are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. slideshare.net The bifunctional nature of this compound, possessing both a nucleophilic morpholine nitrogen and a carboxylic acid group, makes it a suitable candidate for the construction of such cyclic systems.

The carboxylic acid can be activated and reacted with an internal or external amine to form an amide bond, a key linkage in many macrocyclic structures, including cyclic peptides. nih.gov The morpholine nitrogen can participate in cyclization reactions, for example, through N-alkylation or reductive amination, to form part of a larger ring system. The defined stereochemistry of the propionic acid moiety would be expected to influence the conformation of the resulting macrocycle, which is crucial for its biological function or material properties. Although specific examples of macrocyclization using this exact building block are not prevalent in the literature, the general strategies for synthesizing structured macrocyclic oligoamides often rely on amino acid-like monomers with diverse backbone chemistries. nih.gov

Application as a Chiral Ligand Precursor

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.govresearchgate.netresearchgate.net this compound provides a versatile scaffold for the design and synthesis of new chiral ligands.

Effective chiral ligands often possess a combination of features: a rigid backbone to minimize conformational flexibility, a stereogenic element to induce chirality, and one or more donor atoms to coordinate to a metal center. nih.gov this compound can be readily modified to incorporate these features.

The carboxylic acid group can be converted into an amide, which can bear a variety of substituents containing additional donor atoms like phosphorus, nitrogen, or sulfur. For example, coupling with a chiral phosphine-containing amine would generate a P,N-ligand. The morpholine nitrogen itself can act as a donor atom. The stereocenter alpha to the carbonyl group is positioned to effectively influence the chiral environment around a coordinated metal. The design can be tailored to create bidentate, tridentate, or even polydentate ligands by strategic functionalization. The modular nature of its synthesis would allow for the creation of a library of ligands with varying steric and electronic properties to screen for optimal performance in a given catalytic reaction. nih.gov

The coordination behavior of ligands derived from this compound with various transition metals would be a critical area of investigation. The nitrogen atom of the morpholine ring and other introduced donor atoms can coordinate to metal centers such as palladium, rhodium, iridium, and copper, which are commonly used in asymmetric catalysis. rsc.orgnih.govmdpi.com

Studies would involve the synthesis and characterization of the metal complexes, including determination of their solid-state structures by X-ray crystallography and their solution-state behavior by techniques like NMR spectroscopy. nih.govsemanticscholar.org These studies would provide insights into the coordination geometry, bond lengths, and bond angles, all of which are crucial for understanding the mechanism of chirality transfer in a catalytic cycle. While specific coordination complexes of ligands derived solely from this compound are not widely reported, research on related chiral morpholine derivatives and amino acid-based ligands provides a strong basis for predicting their coordination behavior. nih.govresearchgate.net

Utility as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This compound possesses the necessary characteristics to function as a chiral auxiliary.

The compound can be attached to a prochiral substrate via its carboxylic acid group to form, for example, a chiral amide or ester. The chiral environment established by the (S)-stereocenter and the morpholine ring can then control the facial selectivity of reactions such as enolate alkylation, aldol (B89426) reactions, or Diels-Alder reactions. wikipedia.orgacs.org The morpholine ring, with its defined chair-like conformation, can provide a rigid and predictable steric bias.

For example, in an asymmetric alkylation, the morpholine group could effectively shield one face of the enolate derived from the propionyl group, leading to the preferential addition of an electrophile from the less hindered face. After the reaction, the chiral auxiliary could be removed by hydrolysis of the amide or ester bond, yielding the enantiomerically enriched product and recovering the auxiliary. While well-established chiral auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine are more commonly used, the exploration of new auxiliaries based on readily available chiral scaffolds like this compound remains an active area of research in the quest for more efficient and selective asymmetric transformations. numberanalytics.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Synthetic Routes

The biological and pharmacological activities of chiral molecules are often enantiomer-dependent. nih.govresearchgate.net Consequently, the development of highly efficient and stereoselective synthetic routes to access the enantiopure (S)-isomer of 2-Morpholin-4-yl-propionic acid is of paramount importance. Future research in this area is expected to move beyond classical resolution methods and focus on asymmetric synthesis strategies.

Key areas for exploration include:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the direct enantioselective synthesis of the target molecule from prochiral precursors. Research into novel catalyst systems that can effectively control the stereochemistry at the α-position of the propionic acid moiety will be a significant focus.

Chiral Pool Synthesis: Utilizing readily available and enantiopure starting materials, such as (S)-alanine or other amino acids, could provide a straightforward and cost-effective pathway to (S)-2-Morpholin-4-yl-propionic acid. Future work could focus on optimizing reaction conditions to improve yields and minimize racemization.

Biocatalysis: The application of enzymes, such as aminotransferases or hydrolases, offers a green and highly selective alternative for the synthesis of chiral amines and carboxylic acids. The development of engineered enzymes specifically tailored for the synthesis of this molecule could provide a highly efficient and sustainable manufacturing process.

Potential Enantioselective Synthetic Strategy Description Anticipated Advantages
Asymmetric HydrogenationThe reduction of a corresponding unsaturated precursor using a chiral catalyst.High enantioselectivity, atom economy.
Chiral Auxiliary-Mediated AlkylationAttachment of a chiral auxiliary to a glycine (B1666218) equivalent, followed by diastereoselective alkylation and subsequent removal of the auxiliary.Well-established methodology, predictable stereochemical outcome.
Enzyme-Catalyzed Kinetic ResolutionSelective enzymatic reaction of one enantiomer from a racemic mixture of a suitable precursor.High enantiomeric excess, mild reaction conditions.

Exploration of Undiscovered Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future research will likely focus on exploring its reactivity at the carboxylic acid, the morpholine (B109124) nitrogen, and the α-carbon.

Promising areas for investigation include:

Derivatization of the Carboxylic Acid: Moving beyond simple ester and amide formation, future work could explore the use of the carboxylic acid moiety in more complex transformations, such as Curtius, Schmidt, or Hofmann rearrangements to access novel amine derivatives.

Functionalization of the Morpholine Ring: While the morpholine nitrogen is a key site for N-alkylation and N-arylation reactions, future research could investigate methods for the selective functionalization of the C-H bonds of the morpholine ring. This could lead to the synthesis of novel derivatives with altered physicochemical properties.

Reactions at the α-Carbon: The development of methods for the stereoselective functionalization of the α-carbon could open up new avenues for the synthesis of substituted analogs with potentially enhanced biological activities.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as NMR and IR are routinely used to characterize this compound, the application of more advanced techniques could provide deeper insights into its structure and dynamics.

Future research could employ:

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are powerful for determining the absolute configuration of chiral molecules in solution, providing an alternative to X-ray crystallography.

Solid-State NMR (ssNMR): For crystalline forms of the compound or its derivatives, ssNMR can provide detailed information about the local environment of each atom and the intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry (IM-MS) could be used to study the gas-phase conformation of the molecule and its non-covalent interactions with other molecules.

Spectroscopic Technique Information Gained Potential Application
2D NMR (COSY, HSQC, HMBC)Detailed connectivity and spatial relationships between atoms.Unambiguous assignment of all proton and carbon signals.
Chiroptical Spectroscopy (CD, ORD)Information about the stereochemistry and solution conformation.Confirmation of enantiomeric purity and study of conformational changes.
X-ray CrystallographyPrecise three-dimensional structure in the solid state.Determination of bond lengths, bond angles, and intermolecular interactions.

Expansion of Computational Methodologies for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future computational studies on this compound are expected to provide valuable insights into its behavior.

Areas for computational exploration include:

Conformational Analysis: Predicting the preferred solution-phase and gas-phase conformations of the molecule and understanding how these are influenced by the solvent and temperature.

Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and VCD spectra to aid in the interpretation of experimental data.

Modeling of Reactivity: Using quantum chemical methods to model reaction mechanisms and predict the stereochemical outcome of synthetic transformations.

Structure-Based Drug Design: If the molecule is identified as a biologically active agent, computational docking and molecular dynamics simulations could be used to predict its binding mode to a biological target and guide the design of more potent analogs.

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and sustainable synthesis are becoming increasingly important in modern chemical research and production. newdrugapprovals.orgacs.org The integration of flow chemistry offers a promising avenue for the safe, efficient, and scalable synthesis of this compound and its derivatives. uc.ptjst.org.innih.gov

Future research in this area will likely focus on:

Development of Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the synthesis of the target molecule, which can offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes. jst.org.in

Use of Greener Solvents and Reagents: Investigating the use of more environmentally benign solvents and reagents in the synthesis of the compound.

Catalyst Immobilization and Recycling: Developing methods for immobilizing catalysts on solid supports, allowing for their easy separation from the reaction mixture and reuse, thereby reducing waste and cost.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify functional groups and confirm morpholine ring integrity (δ 2.5–3.5 ppm for N-CH2_2 groups) .
  • IR : Stretching bands at ~1650 cm1^{-1} (amide C=O) and ~1100 cm1^{-1} (C-O-C in morpholine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C7_7H13_{13}NO3_3) .
  • HPLC : Reverse-phase C18 columns with UV detection at 210–230 nm assess purity (>98%) .

How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Q. Advanced

  • Experimental Design :
    • Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
    • Sample aliquots at intervals (0, 1, 2, 4 weeks) and analyze via HPLC to track degradation products .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Monitor morpholine ring hydrolysis or racemization via chiral HPLC .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Source Analysis : Compare assay conditions (e.g., cell lines, concentrations, controls). For example, discrepancies in IC50_{50} values may arise from differences in serum protein binding .
  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines) and validate via orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify confounding variables .

How can computational models predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) and prioritize targets for wet-lab validation .
  • QSAR Modeling : Leverage tools like OECD QSAR Toolbox to correlate structural features (e.g., morpholine’s electron-rich nitrogen) with activity .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .

What are the recommended storage conditions to maintain the integrity of this compound?

Q. Basic

  • Store desiccated at -20°C in amber vials to prevent photodegradation.
  • Avoid aqueous solutions unless buffered at pH 6–8; monitor for deliquescence via Karl Fischer titration .

What methodologies assess the compound’s utility as a chiral building block in asymmetric synthesis?

Q. Advanced

  • Chiral Pool Synthesis : Incorporate this compound into peptidomimetics or ligands. Monitor stereoselectivity via 19^{19}F NMR or circular dichroism .
  • Catalytic Applications : Test its role in organocatalytic cycles (e.g., proline derivatives) by comparing enantiomeric excess (ee) of products using chiral GC .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Morpholin-4-yl-propionic acid
Reactant of Route 2
(S)-2-Morpholin-4-yl-propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.